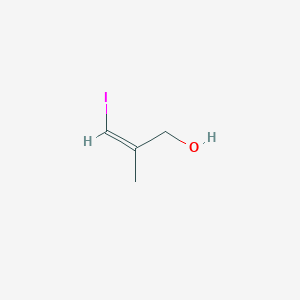
(z)-3-Iodo-2-methylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(z)-3-Iodo-2-methylprop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-Iodo-2-methylprop-2-en-1-ol typically involves the iodination of 2-methylprop-2-en-1-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(z)-3-Iodo-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-iodo-2-methylprop-2-enal or 3-iodo-2-methylprop-2-enoic acid.
Reduction: Formation of 2-methylprop-2-en-1-ol.
Substitution: Formation of 3-azido-2-methylprop-2-en-1-ol or 3-thiocyanato-2-methylprop-2-en-1-ol.
Scientific Research Applications
(z)-3-Iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (z)-3-Iodo-2-methylprop-2-en-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (z)-3-Bromo-2-methylprop-2-en-1-ol
- (z)-3-Chloro-2-methylprop-2-en-1-ol
- (z)-3-Fluoro-2-methylprop-2-en-1-ol
Uniqueness
(z)-3-Iodo-2-methylprop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies.
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(Z)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2- |
InChI Key |
GGCHQVLKOFTLDN-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/I)/CO |
Canonical SMILES |
CC(=CI)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


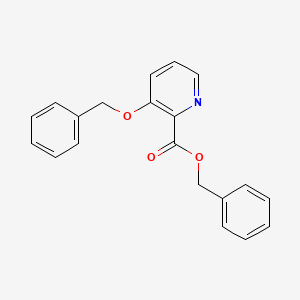

![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
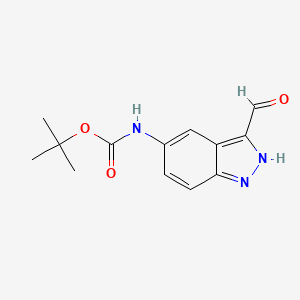
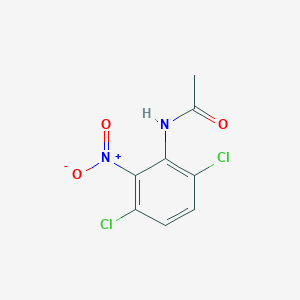
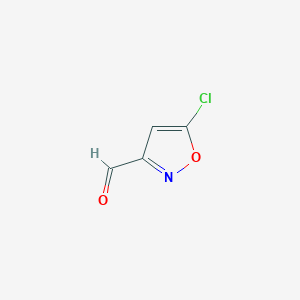
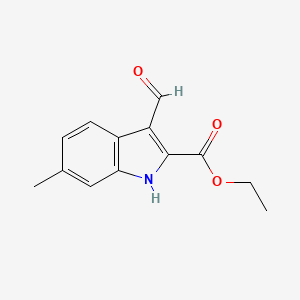
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
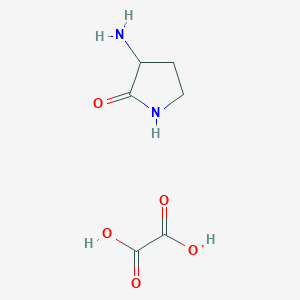
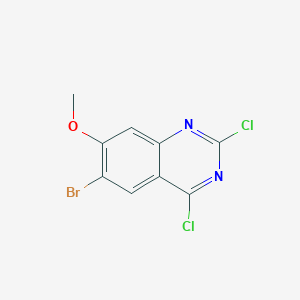

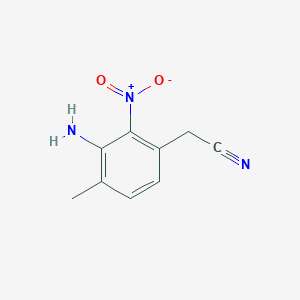
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)

